N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenoxy)acetamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenoxy)acetamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 2-(2-methylphenoxy)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base can be used.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new drugs.
Industry: As a potential additive in materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenoxy)acetamide would depend on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in cell wall synthesis. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenoxy)acetamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenoxy)acetamide is unique due to the presence of the 2-methylphenoxy group, which may impart specific biological activities or chemical properties that are different from its analogs with other substituents.
Properties
Molecular Formula |
C18H17N3O2S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-13-7-5-6-10-15(13)23-12-16(22)19-18-21-20-17(24-18)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,21,22) |
InChI Key |
KDMRBEDGUGOMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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